6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline
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Overview
Description
6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline is a chemical compound with the molecular formula C21H19Br2N and a molecular weight of 445.19 g/mol This compound is characterized by its quinoline core structure, substituted with bromine atoms at positions 6 and 8, and a 4-cyclohexylphenyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline core can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organoboron Compounds: Serve as coupling partners in Suzuki–Miyaura reactions.
Nucleophiles: Employed in substitution reactions to replace bromine atoms with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups .
Comparison with Similar Compounds
6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the bromine and cyclohexyl substitutions, resulting in different chemical properties and reactivity.
6,8-Dibromoquinoline: Similar bromine substitution but lacks the 4-cyclohexylphenyl group, affecting its overall structure and applications.
2-(4-Cyclohexylphenyl)quinoline:
The unique combination of bromine and cyclohexylphenyl substitutions in this compound distinguishes it from these similar compounds, providing it with distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
6,8-dibromo-2-(4-cyclohexylphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBUXYZTTQJKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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